6-Bromo-2,4'-bipyridine

Descripción general

Descripción

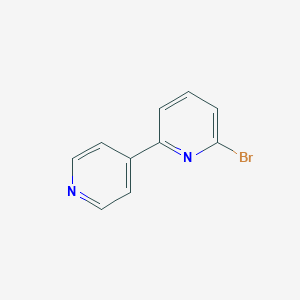

6-Bromo-2,4’-bipyridine is an organic compound with the molecular formula C10H7BrN2. It is a derivative of bipyridine, where a bromine atom is substituted at the 6th position of the 2,4’-bipyridine structure. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4’-bipyridine typically involves the bromination of 2,4’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 6-Bromo-2,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Types of Reactions:

Substitution Reactions: 6-Bromo-2,4’-bipyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It participates in various coupling reactions like Suzuki, Stille, and Negishi couplings to form complex bipyridine derivatives.

Common Reagents and Conditions:

Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.

Stille Coupling: Involves organotin reagents and palladium catalysts.

Negishi Coupling: Utilizes organozinc reagents and palladium catalysts.

Major Products: The major products formed from these reactions are substituted bipyridine derivatives, which are valuable in the synthesis of ligands, pharmaceuticals, and materials science .

Aplicaciones Científicas De Investigación

Chemical Applications

Coordination Chemistry

6-Bromo-2,4'-bipyridine is primarily utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial for catalysis. The nitrogen atoms in the bipyridine structure coordinate with metal ions, enhancing their catalytic properties. This is particularly relevant in reactions where metal catalysts are required for efficiency and selectivity.

Table 1: Common Metal Complexes of this compound

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Palladium(II) | Bidentate | Cross-coupling reactions |

| Platinum(II) | Bidentate | Catalysis in organic synthesis |

| Copper(II) | Bidentate | Catalytic oxidation reactions |

Biological Applications

Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties . For instance, studies have indicated that these compounds can inhibit specific proteins involved in cancer cell survival, such as the BCL6 protein. Disruption of BCL6 interactions has been linked to reduced tumor growth in various cancer models.

Case Study: BCL6 Inhibition

A study demonstrated that a derivative of this compound effectively inhibited the BCL6 protein-protein interaction in lymphoma cells. This suggests potential therapeutic applications for treating diffuse large B-cell lymphoma (DLBCL) by targeting this molecular pathway.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound is explored for its role in the development of organic light-emitting diodes (OLEDs) . Its ability to form stable complexes with metal ions allows it to be used in the synthesis of conductive polymers and other advanced materials.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves bromination reactions on bipyridine derivatives. The presence of the bromine atom enhances its reactivity, allowing for further functionalization to create more complex structures.

Mechanism of Action

The mechanism involves the coordination of nitrogen atoms with metal centers, forming stable complexes that can catalyze various chemical reactions. The bromine atom also plays a role in enhancing the compound's reactivity and specificity towards biological targets.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,4’-bipyridine is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as ligands, forming stable complexes with transition metals. These metal complexes exhibit unique catalytic, electronic, and photophysical properties, making them useful in various applications .

Comparación Con Compuestos Similares

2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but without the bromine substitution.

4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks.

Uniqueness: 6-Bromo-2,4’-bipyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .

Actividad Biológica

6-Bromo-2,4'-bipyridine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of one of the pyridine rings. Its molecular formula is C₁₀H₈BrN₂, with a molecular weight of 235.08 g/mol. The compound exhibits high solubility in organic solvents, which enhances its utility in various chemical reactions and biological assays.

Biological Activity Overview

Research has indicated that this compound demonstrates significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various therapeutic agents.

Key Biological Activities:

-

Cytochrome P450 Inhibition:

- Enzymes Affected:

- CYP1A2

- CYP2C19

- Implications: Inhibition of these enzymes may lead to altered drug metabolism, resulting in potential drug interactions when co-administered with other pharmaceuticals metabolized by these pathways.

- Enzymes Affected:

- Toxicological Profile:

- Potential Anticancer Activity:

Inhibition Studies:

A study focusing on the inhibition of cytochrome P450 enzymes highlighted that this compound significantly inhibits CYP1A2 and CYP2C19 activities. This was demonstrated through enzyme assays where varying concentrations of the compound were tested against standard substrates known to be metabolized by these enzymes. The results indicated a dose-dependent inhibition pattern, suggesting potential clinical implications when used in combination therapies.

Comparative Analysis with Other Bipyridines:

| Compound | Position of Bromine | Biological Activity |

|---|---|---|

| This compound | 6 | Inhibits CYP1A2 and CYP2C19 |

| 6-Bromo-2,2'-bipyridine | 6 | Inhibits CYP1A2; broader coordination chemistry applications |

| 4-Bromo-2,4'-bipyridine | 4 | Different reactivity profile; less studied |

This table illustrates how the position of the bromine atom influences the compound's biological activity and reactivity profile.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects primarily involves its interaction with cytochrome P450 enzymes. By binding to the active site of these enzymes, it alters their conformation and inhibits their activity. This interaction can lead to increased plasma levels of drugs metabolized by these pathways, raising concerns about toxicity and efficacy in therapeutic contexts.

Propiedades

IUPAC Name |

2-bromo-6-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHRYXJBJYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543423 | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-29-4 | |

| Record name | 6-Bromo-2,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106047-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.